3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate
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Overview
Description
3-(2,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a dimethylphenoxy group, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Dimethylphenoxy Group: The chromen-4-one core is then reacted with 2,5-dimethylphenol in the presence of a suitable catalyst to introduce the dimethylphenoxy group.
Attachment of the Dimethoxybenzoate Moiety: Finally, the intermediate product is esterified with 2,6-dimethoxybenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2,6-dimethoxybenzoate
- 4-Chloro-2-methylphenyl 2,6-dimethoxybenzoate
Uniqueness
3-(2,5-Dimethylphenoxy)-4-oxo-4H-chromen-7-yl 2,6-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22O7 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C26H22O7/c1-15-8-9-16(2)21(12-15)33-23-14-31-22-13-17(10-11-18(22)25(23)27)32-26(28)24-19(29-3)6-5-7-20(24)30-4/h5-14H,1-4H3 |
InChI Key |
GUJOQBLZORARSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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